An In-Depth Technical Guide to tert-Butyl 4-Methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to tert-Butyl 4-Methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate: Synthesis, Properties, and Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and polymer science. While specific literature on this exact molecule is sparse, its structural classification as an N-protected β-amino acid N-carboxyanhydride (NCA) allows for a detailed exploration of its probable physicochemical properties, a robust proposed synthesis protocol, and its expected reactivity. This document serves as an authoritative resource for researchers looking to synthesize and utilize this and structurally related compounds, particularly in the development of novel peptidomimetics and functionalized β-amino acids.
Introduction and Significance
tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate belongs to the family of Leuchs' anhydrides, which are N-carboxyanhydrides of amino acids.[1] Specifically, it is the N-Boc-protected NCA of β-aminoisobutyric acid. These six-membered ring systems are analogous to the more common five-membered α-amino acid NCAs and serve as activated monomers for the synthesis of β-peptides through ring-opening polymerization.[1][2]
The incorporation of β-amino acids into peptides can induce stable secondary structures and confer resistance to proteolytic degradation, making them highly valuable in drug design.[3] The title compound, featuring a tert-butoxycarbonyl (Boc) protecting group, is an ideal precursor for these applications. The Boc group offers robust protection under various conditions but can be readily removed with mild acid, a cornerstone of modern peptide synthesis.[][5] This guide will elucidate the synthesis and potential utility of this valuable, albeit under-documented, chemical entity.
Physicochemical Properties
Due to the absence of specific experimental data for tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, the following properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered estimates pending empirical validation.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₁₅NO₅ | Based on structural composition. |
| Molecular Weight | 229.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for amino acid NCAs.[1] |
| Melting Point | 80-100 °C (with decomposition) | NCAs often decompose upon melting; range is an estimate. |
| Solubility | Soluble in aprotic organic solvents (THF, Dioxane, Ethyl Acetate); reacts with protic solvents (water, alcohols). | NCAs are moisture-sensitive and prone to hydrolysis.[1] |
| Stability | Moisture-sensitive; best stored under inert atmosphere at low temperatures. | The anhydride linkage is susceptible to nucleophilic attack. |
Synthesis and Mechanistic Rationale
The most logical and established route to N-protected β-amino acid N-carboxyanhydrides is the cyclization of the corresponding N-protected β-amino acid.[2] This approach avoids the use of highly toxic phosgene, which is often employed for the synthesis of unprotected NCAs.[1][6]
Proposed Synthetic Pathway
The synthesis of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate can be envisioned as a two-step process starting from commercially available 3-aminoisobutyric acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of N-Boc-3-aminoisobutyric Acid
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Reaction Setup: To a stirred solution of 3-aminoisobutyric acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) and triethylamine (2.2 eq) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield N-Boc-3-aminoisobutyric acid as a white solid.
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Causality Insight: The use of triethylamine is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride. The acidic wash removes excess triethylamine, while the subsequent washes remove water-soluble impurities.
Step 2: Synthesis of tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate
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Reaction Setup: Dissolve N-Boc-3-aminoisobutyric acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -10 °C.
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Reagent Addition: Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise, maintaining the temperature below 0 °C.[2]
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Reaction Execution: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the anhydride C=O stretches).
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Work-up and Isolation: Once the reaction is complete, quench by the addition of a cold, saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at a low temperature (<30 °C) to avoid decomposition. The crude product, the target NCA, is often used directly in subsequent steps due to its reactivity. If necessary, purification can be attempted by careful recrystallization from a solvent mixture like THF/hexane.
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Trustworthiness of Protocol: This protocol is adapted from a general and reliable method for the synthesis of β-NCAs.[2] The use of PBr₃ is effective for the cyclization of N-urethane-protected amino acids. The anhydrous and low-temperature conditions are critical to prevent premature hydrolysis or polymerization of the highly reactive NCA product.
Reactivity and Potential Applications
The primary reactivity of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is centered on the electrophilic nature of its carbonyl groups, making it susceptible to nucleophilic attack and ring-opening.
Caption: Key reaction pathways for the target NCA.
Ring-Opening Polymerization (ROP)
The most significant application of this compound is as a monomer for ROP to synthesize N-Boc-poly(β-aminoisobutyric acid). This reaction is typically initiated by a nucleophile, such as a primary amine, which attacks one of the carbonyl carbons, leading to the expulsion of carbon dioxide and the formation of a growing polymer chain.[1] The resulting β-peptide can be deprotected using trifluoroacetic acid (TFA) to yield the final, unprotected polypeptide. These polymers are of great interest in materials science and for creating biomaterials with defined secondary structures.
Chiral Building Block for Drug Discovery
Following synthesis, the 1,3-oxazinane ring can be functionalized at various positions. For instance, enantioselective lithiation of Boc-1,3-oxazinanes has been shown to be a powerful method for introducing substituents at the C4 or C5 positions, providing access to a wide range of enantio-enriched β²- and β³-amino acids.[3] While the title compound has a methyl group at C4, similar methodologies could potentially be applied to the parent 2,6-dioxo-1,3-oxazinane-3-carboxylate scaffold to generate diverse libraries of β-amino acid derivatives for screening in drug development programs.
Conclusion
tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, while not extensively documented, represents a valuable synthetic target with clear potential in advanced materials and medicinal chemistry. By leveraging established protocols for the synthesis of β-amino acid N-carboxyanhydrides, researchers can reliably access this compound. Its utility as a monomer for β-peptide synthesis and as a scaffold for creating diverse β-amino acid derivatives underscores its importance. This guide provides the foundational knowledge and practical protocols necessary for the scientific community to begin exploring the full potential of this versatile heterocyclic building block.
References
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Hartgerink, J. D., & Clark, T. D. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters, 2(23), 3683–3685. [Link]
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Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]
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Katakai, R., & Iizuka, Y. (1984). An improved rapid method for the synthesis of N-carboxy .alpha.-amino acid anhydrides using trichloromethyl chloroformate. The Journal of Organic Chemistry, 49(10), 1879–1880. [Link]
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Kramer, J. R., & Deming, T. J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Biomacromolecules, 11(12), 3668–3672. [Link]
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Tran, T. V., Shen, Y., Nguyen, H. D., Deng, S., Roshandel, H., Cooper, M. M., ... & Do, L. H. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry, 24(22), 8759-8765. [Link]
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Gicquel, M., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4123. [Link]
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